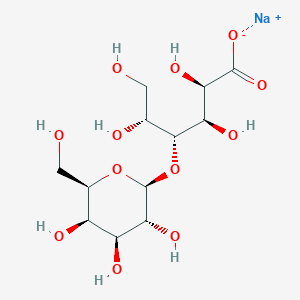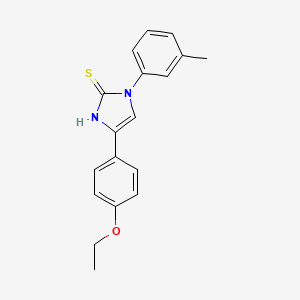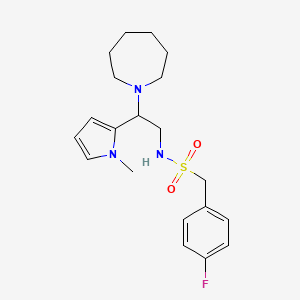![molecular formula C24H28N2O3S B2936130 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole CAS No. 878060-79-8](/img/structure/B2936130.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. The dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AZD8055 has been extensively studied as a potential therapeutic agent for these diseases.
Wirkmechanismus
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole inhibits mTOR signaling by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 regulates protein synthesis, cell growth, and autophagy, while mTORC2 regulates cell survival and cytoskeletal organization. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole binds to the ATP-binding site of mTOR kinase, preventing its activation and downstream signaling. This leads to the inhibition of protein synthesis, cell growth, and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole induces cell cycle arrest, apoptosis, and autophagy, leading to the death of cancer cells. In animal models of diabetes, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole improves insulin sensitivity and glucose uptake, leading to better glycemic control. In models of neurodegenerative disorders, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole protects against neuronal cell death and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in lab experiments include its specificity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2, and its potential for use in various diseases. The limitations of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole. These include:
1. Combination therapy: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents. Therefore, future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in combination with other drugs for cancer treatment.
2. Novel drug delivery systems: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has limited solubility in aqueous solutions, which limits its potential for clinical use. Therefore, future studies could explore the development of novel drug delivery systems for 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole.
3. Clinical trials: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has shown promising results in preclinical studies. Therefore, future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in clinical trials for various diseases.
4. Mechanistic studies: Although the mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole is well-established, there is still much to be learned about its downstream effects on various cellular pathways. Therefore, future studies could explore the mechanistic effects of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole on cellular pathways involved in disease development and progression.
Conclusion:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole is a small molecule inhibitor that targets mTOR kinase and has shown promising results in preclinical and clinical studies for various diseases, including cancer, diabetes, and neurodegenerative disorders. Future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in combination therapy, novel drug delivery systems, clinical trials, and mechanistic studies.
Synthesemethoden
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been described in several publications. The general synthetic route involves the condensation of 1-(2-azepan-1-yl-2-oxoethyl)indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 3-bromo-1-propanol to yield the final product. The purity and identity of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been extensively studied in preclinical and clinical settings for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In diabetes research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes. In neurodegenerative disorder research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to protect against neuronal cell death in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-10-12-20(13-11-19)18-30(28,29)23-16-26(22-9-5-4-8-21(22)23)17-24(27)25-14-6-2-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZXSUCBBFZTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2936047.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)
![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)

![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)

![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)



![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)

![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)
